molecular formula C15H17NO2 B12998538 6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B12998538
M. Wt: 243.30 g/mol
InChI Key: YJLLFWZXKWLCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of tetrahydrocarbazole, a compound known for its diverse biological activities This compound is characterized by the presence of an isopropoxy group at the 6th position and a ketone group at the 1st position of the tetrahydrocarbazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted tetrahydrocarbazoles. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone to form the tetrahydrocarbazole core, followed by oxidation to introduce the ketone functionality at the 1st position . The isopropoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

6-propan-2-yloxy-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C15H17NO2/c1-9(2)18-10-6-7-13-12(8-10)11-4-3-5-14(17)15(11)16-13/h6-9,16H,3-5H2,1-2H3

InChI Key

YJLLFWZXKWLCOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC3=C2CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.